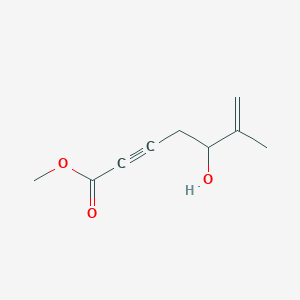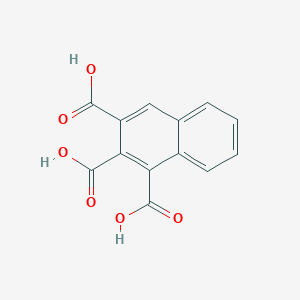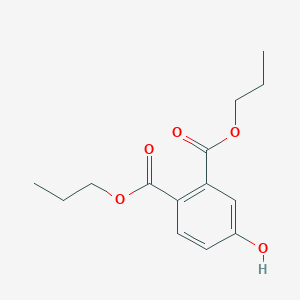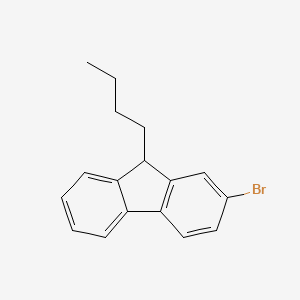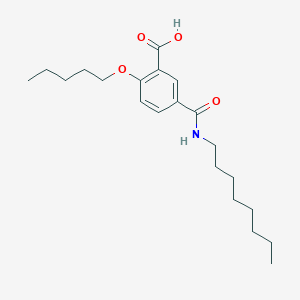
5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid is an organic compound belonging to the family of benzoic acids. This compound is characterized by the presence of an octylcarbamoyl group and a pentyloxy group attached to the benzoic acid core. It is a white crystalline solid that is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid typically involves the following steps:
Formation of the Octylcarbamoyl Group: This step involves the reaction of octylamine with phosgene to form octyl isocyanate.
Attachment of the Octylcarbamoyl Group: The octyl isocyanate is then reacted with 5-amino-2-(pentyloxy)benzoic acid to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and pentyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler compound with a carboxyl group attached to a benzene ring.
Benzamide: Contains an amide group attached to the benzene ring.
Benzonitrile: Contains a nitrile group attached to the benzene ring.
Uniqueness
5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid is unique due to the presence of both an octylcarbamoyl group and a pentyloxy group, which confer distinct chemical and physical properties. These groups enhance the compound’s solubility, reactivity, and potential biological activities compared to simpler benzoic acid derivatives.
Properties
CAS No. |
89366-48-3 |
|---|---|
Molecular Formula |
C21H33NO4 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
5-(octylcarbamoyl)-2-pentoxybenzoic acid |
InChI |
InChI=1S/C21H33NO4/c1-3-5-7-8-9-10-14-22-20(23)17-12-13-19(18(16-17)21(24)25)26-15-11-6-4-2/h12-13,16H,3-11,14-15H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
BULYPFJVLRHXEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC(=C(C=C1)OCCCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)
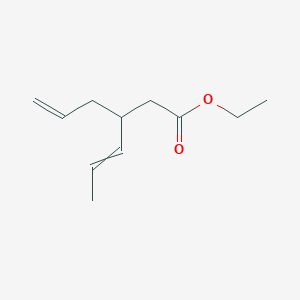
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
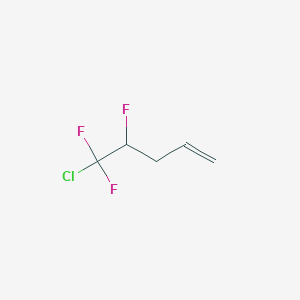
![2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B14392098.png)
![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)
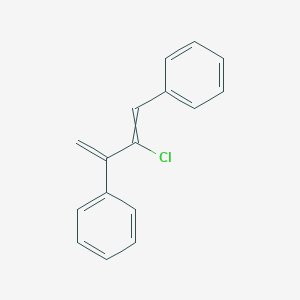
![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)
